2,7-Bis(trifluoromethoxy)naphthalene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6F6O2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2,7-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-2-4-10(6-8(7)5-9)20-12(16,17)18/h1-6H |
InChI Key |
MVTWWMDDQJRERU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Bis Trifluoromethoxy Naphthalene and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2,7-Bis(trifluoromethoxy)naphthalene reveals that the most logical disconnection points are the C-O bonds of the trifluoromethoxy groups. This approach identifies naphthalene-2,7-diol as the primary precursor. The core of the synthetic challenge then becomes the efficient and high-yielding conversion of the hydroxyl groups of naphthalene-2,7-diol into trifluoromethoxy groups.
This strategy is advantageous as it utilizes a commercially available or readily synthesizable starting material. The key transformation, the O-trifluoromethoxylation, becomes the focal point of the synthetic design.
Synthesis of Naphthalene-2,7-diol Derivatives as Key Intermediates
Naphthalene-2,7-diol is a pivotal intermediate in the synthesis of this compound. sigmaaldrich.combayvillechemical.net Industrially, it is produced through a caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures, around 300°C. chemicalbook.comgoogle.com One patented method details a process involving the reaction of 2,7-naphthalenedisulfonic acid sodium salt with a mixture of sodium hydroxide (B78521) and sodium oxide in a high-pressure kettle at temperatures between 260-320°C. google.com This mixed alkali fusion reagent is designed to consume water generated during the reaction, thereby preventing side reactions like the hydrolysis of a sulfonic acid group, which would lead to byproducts such as 1-hydroxynaphthalene. google.com
The purity of the naphthalene-2,7-diol is critical for the success of the subsequent trifluoromethoxylation steps.
Introduction of Trifluoromethoxy Groups via O-Trifluoromethoxylation Reactions
The introduction of the trifluoromethoxy group is a challenging yet crucial step in the synthesis of the target molecule. Several methods have been developed for this transformation, broadly categorized into electrophilic, nucleophilic, and other transition-metal-catalyzed approaches.
Electrophilic trifluoromethoxylation typically involves the reaction of a phenol (B47542) with a reagent that acts as a source of an electrophilic "CF3O+" equivalent. While effective for some substrates, these methods often require specialized and highly reactive reagents. nih.gov For instance, Umemoto and coworkers developed O-(trifluoromethyl)dibenzofuranium salts for the O-trifluoromethylation of phenol derivatives, though this required very low temperatures. nih.gov Another approach involves the use of N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like BF3·Et2O or triflic acid for the trifluoromethylthiolation of phenols, which proceeds via an electrophilic pathway. rsc.org While not a direct trifluoromethoxylation, this highlights the principle of electrophilic functionalization of phenols.
| Reagent Type | Example Reagent | Conditions | Reference |
| Dibenzofuranium Salts | O-(trifluoromethyl)dibenzofuranium salts | Alkyl amine bases, -100°C to -90°C | nih.gov |
| N-Thioaniline Derivatives | N-(trifluoromethylsulfanyl)aniline with BF3·Et2O or triflic acid | Not specified | rsc.org |
Nucleophilic trifluoromethoxylation strategies often employ reagents capable of delivering a trifluoromethoxide anion (CF3O-). nih.gov However, the instability of this anion, which can decompose into fluorophosgene and fluoride (B91410), presents a significant challenge. nih.gov One approach to circumvent this involves the use of stable solutions of the CF3O− anion derived from reagents like 2,4-dinitro-trifluoromethoxybenzene. researchgate.net Another common method for nucleophilic trifluoromethylation, which can be a precursor to forming a trifluoromethoxy group, utilizes reagents like trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.orgnih.govwikipedia.org This reagent, in combination with an activator, can effectively introduce a CF3 group to various compounds. semanticscholar.orgnih.gov
| Reagent | Activator/Conditions | Application | Reference |
| 2,4-dinitro-trifluoromethoxybenzene | Not specified | Generates a stable solution of CF3O− | researchgate.net |
| Trifluoromethyltrimethylsilane (TMSCF3) | Fluoride source (e.g., TBAF) | Nucleophilic trifluoromethylation of carbonyls | wikipedia.org |
| Fluoroform (HCF3) | Strong base (e.g., KHMDS) in triglyme | Trifluoromethylation of esters to trifluoromethyl ketones | beilstein-journals.org |
An older, yet still relevant, method for synthesizing aryl trifluoromethyl ethers involves a two-step process: chlorination of a methoxy (B1213986) group followed by a halogen exchange reaction. nih.gov This typically involves treating an anisole (B1667542) derivative with chlorine gas and phosphorus pentachloride at high temperatures to form an aryl trichloromethyl ether. nih.gov Subsequent nucleophilic substitution of the chlorine atoms with fluorine using reagents like anhydrous HF or SbF3 provides the desired aryl trifluoromethyl ether. nih.gov A more direct approach for halogen exchange on a trifluoromethyl group itself has also been explored, using ferric halides to catalyze the exchange between trifluoromethyl arenes and boron halides. chemrxiv.org While this is the reverse of what is needed for synthesis, it demonstrates the principles of halogen exchange on these robust groups. A more direct application involves the halogen exchange of a bromo derivative with a nucleophilic fluoride source, such as cesium fluoride in the presence of a phase-transfer catalyst, to yield a fluorinated product. mdpi.comresearchgate.net
| Starting Material | Reagents | Product | Reference |
| Aryl methyl ether (Anisole) | 1. Cl2, PCl5, ~200°C; 2. HF or SbF3/SbCl5 | Aryl trifluoromethyl ether | nih.gov |
| Alkyl fluoride | Titanocene dihalides, trialkyl aluminum, polyhalomethanes | Alkyl halide (Cl, Br, I) | organic-chemistry.org |
| 2,7-bis(bromomethyl)naphthalene | Cesium fluoride, tetraethylammonium (B1195904) bromide | 2,7-bis(fluoromethyl)naphthalene | mdpi.comresearchgate.net |
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis. acs.org While direct palladium-catalyzed trifluoromethoxylation is less common, related trifluoromethylation reactions are well-established. These methods often involve the coupling of aryl halides or their equivalents with a trifluoromethyl source. acs.orgmit.edu For instance, palladium catalysts have been successfully used for the trifluoromethylation of aryl chlorides and vinyl sulfonates. mit.edunih.govacs.org A notable development is the palladium-catalyzed decarbonylative trifluoromethylation of acid fluorides, which provides a route to trifluoromethyl arenes from carboxylic acid derivatives. nih.gov These methodologies could potentially be adapted for the synthesis of trifluoromethoxy arenes through the use of appropriate precursors.
| Substrate | Trifluoromethyl Source | Catalyst System | Reference |
| Aryl Chlorides | Not specified | Palladium-based | mit.edu |
| Cyclohexenyl Triflates/Nonaflates | TMSCF3 with KF or TESCF3 with RbF | Pd(dba)2 or [(allyl)PdCl]2 with tBuXPhos | nih.govacs.org |
| Acid Fluorides | R3SiCF3 | Pd/Xantphos | nih.gov |
Directed Functionalization at the 2,7-Positions of the Naphthalene (B1677914) Ring
Achieving a specific 2,7-disubstitution pattern on a naphthalene ring is a significant synthetic challenge due to the intrinsic reactivity of the molecule. Direct electrophilic substitution on unsubstituted naphthalene typically yields mixtures of 1- (alpha) and 2- (beta) substituted products, making it unsuitable for selectively targeting the 2,7-positions. Therefore, regioselective synthesis relies on multi-step strategies that begin with precursors already bearing the desired 2,7-substitution pattern.
The inherent challenge in naphthalene chemistry is controlling the position of incoming functional groups. While direct C-H activation strategies have advanced the field, achieving specific polysubstituted patterns like 2,7-disubstitution often necessitates starting with a pre-functionalized scaffold. The functionalization is therefore directed by the existing substituents of a chosen starting material. For instance, the synthesis of 2,7-disubstituted naphthalenes frequently commences with commercially available compounds such as 2,7-dimethylnaphthalene (B47183) or proceeds via intermediates like naphthalene-2,7-disulfonic acid, which firmly establishes the desired substitution pattern from the outset.
A primary and industrially relevant route to precursors for this compound begins with naphthalene-2,7-disulfonic acid. This readily available starting material is converted to 2,7-dihydroxynaphthalene (B41206), a key intermediate.
The established method for this conversion is a high-temperature alkali fusion reaction. chemicalbook.comgoogle.com In this process, the sodium salt of naphthalene-2,7-disulfonic acid is heated in the presence of a strong base, typically a mixture of sodium hydroxide and other alkali agents, to replace the sulfonic acid groups with hydroxyl groups. google.comciac.jl.cn The reaction is typically performed in a high-pressure vessel at temperatures between 260-320 °C for several hours. google.com Following the fusion, the reaction mixture is cooled and then neutralized with a strong acid, such as sulfuric acid, to precipitate the crude 2,7-dihydroxynaphthalene. google.com
| Parameter | Condition |
| Starting Material | 2,7-Naphthalenedisulfonic acid, sodium salt |
| Reagents | Sodium hydroxide, Sodium oxide |
| Temperature | 260–320 °C |
| Reaction Time | 8–12 hours |
| Work-up | Acidification (e.g., with H₂SO₄) |
| Data sourced from patent information regarding the synthesis of 2,7-dihydroxynaphthalene. google.com |
The resulting 2,7-dihydroxynaphthalene serves as the direct precursor for the target compound. The introduction of the trifluoromethoxy (-OCF₃) groups is achieved through a dehydroxytrifluoromethoxylation reaction. While a specific protocol for 2,7-dihydroxynaphthalene is not detailed in the provided sources, general methods for the trifluoromethoxylation of alcohols and phenols are established. These methods often involve the in-situ generation of an intermediate, followed by nucleophilic trifluoromethoxylation using a suitable reagent. nih.gov
Purification and Isolation Techniques for High-Purity Derivatives
The purity of the final fluorinated naphthalene derivative is critical, and this necessitates effective purification strategies at intermediate stages. For the precursor 2,7-dihydroxynaphthalene, a significant impurity can be residual sulfonic acid compounds from the alkali fusion process. A described purification method involves dissolving the crude dihydroxynaphthalene in an organic solvent and treating the solution with neutral alumina (B75360). The alumina selectively adsorbs the sulfonic acid impurities, which are then removed by filtration. epo.org
For the final fluorinated products, purification must address byproducts from the fluorination reaction, which can include acidic impurities like hydrogen halides. google.com A common initial work-up involves washing the crude product with aqueous solutions, sometimes containing a mild base, to remove these acidic contaminants. Subsequent removal of water is crucial, as its presence can be detrimental. google.com Final purification to achieve high-purity material typically relies on standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography. The choice of technique depends on the physical properties (e.g., solid or liquid) and polarity of the target compound and its impurities.
Synthetic Strategies for Related Bis(fluorinated) Naphthalene Derivatives
The synthesis of related fluorinated naphthalenes, such as those containing fluoromethyl (-CH₂F) groups instead of trifluoromethoxy (-OCF₃) groups, utilizes different precursors and synthetic transformations.
A versatile and widely used precursor for various 2,7-disubstituted naphthalenes is 2,7-Bis(bromomethyl)naphthalene. This compound is most effectively prepared via the benzylic bromination of 2,7-dimethylnaphthalene. This reaction, a variation of the Wohl-Ziegler reaction, employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like 1,2-dichlorobenzene (B45396) or carbon tetrachloride. libretexts.orgresearchgate.net
The reaction proceeds through a free radical chain mechanism where the initiator generates bromine radicals from NBS. libretexts.orgscientificupdate.com These radicals selectively abstract a hydrogen atom from the benzylic methyl groups of 2,7-dimethylnaphthalene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the bromomethyl group, propagating the chain. libretexts.org Careful control of reaction conditions is necessary to favor the desired dibromination and prevent over-bromination or competing reactions on the aromatic ring. scientificupdate.com
| Parameter | Details |
| Starting Material | 2,7-Dimethylnaphthalene |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | AIBN or Benzoyl Peroxide |
| Solvent | 1,2-Dichlorobenzene, CCl₄ |
| Reaction Type | Radical Substitution (Wohl-Ziegler) |
| Summary of typical conditions for benzylic bromination. researchgate.net |
The synthesis of 2,7-Bis(fluoromethyl)naphthalene is accomplished from 2,7-Bis(bromomethyl)naphthalene via a nucleophilic substitution reaction known as a halogen exchange (Halex) process. wikipedia.org In this method, the bromine atoms are displaced by fluoride ions. An effective source of nucleophilic fluoride for this transformation is cesium fluoride (CsF), which exhibits good solubility in polar aprotic solvents like acetonitrile. The reaction is typically carried out at reflux temperature to ensure complete conversion.
Advanced Spectroscopic and Structural Characterization of 2,7 Bis Trifluoromethoxy Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the functional groups.
¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For 2,7-Bis(trifluoromethoxy)naphthalene, five distinct signals are expected for the naphthalene (B1677914) ring carbons due to the molecule's symmetry, in addition to the signal for the carbon atom of the trifluoromethoxy group.
The carbon atoms directly attached to the electron-withdrawing trifluoromethoxy groups (C-2 and C-7) are expected to be significantly deshielded and appear at a lower field. The quaternary carbons (C-4a, C-8a, C-9, C-10) will also have characteristic chemical shifts. The trifluoromethoxy carbon itself will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2, C-7 | 148 - 152 | q |
| C-4a, C-8a | 134 - 136 | s |
| C-1, C-8 | 128 - 130 | s |
| C-4, C-5 | 125 - 127 | s |
| C-3, C-6 | 118 - 120 | s |
Note: The data in this table is predicted based on the analysis of similar naphthalene derivatives and general principles of NMR spectroscopy, as direct experimental data is not available.
¹⁹F NMR Spectroscopy for Trifluoromethoxy Group Confirmation
¹⁹F NMR spectroscopy is a powerful technique for the direct detection and characterization of fluorine-containing functional groups. In the case of this compound, the two trifluoromethoxy groups are chemically equivalent due to the molecular symmetry.
Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal will appear as a singlet, as there are no other fluorine atoms within a typical coupling distance. The chemical shift of the -OCF₃ group is characteristic and typically falls in the range of -56 to -60 ppm relative to a CFCl₃ standard. The presence of this single peak in the expected region would provide unambiguous confirmation of the trifluoromethoxy groups.
Solid-State NMR (SSNMR) for Crystalline Polymorph Distinction
While solution-state NMR provides information on the average molecular structure in a solvent, solid-state NMR (SSNMR) can probe the structure of the compound in its crystalline form. SSNMR is particularly useful for identifying and distinguishing between different crystalline polymorphs, which can have distinct physical properties.
For this compound, SSNMR could reveal subtle differences in the local environment of the carbon and fluorine atoms in different polymorphic forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) for ¹³C and ¹⁹F nuclei would be employed. Variations in chemical shifts and the appearance of multiple resonances for chemically equivalent atoms in the solution state can indicate the presence of crystallographically inequivalent molecules in the unit cell of a particular polymorph. To date, no specific SSNMR studies on this compound have been reported in the literature.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to the vibrations of the naphthalene ring and the trifluoromethoxy groups.
Key expected vibrational modes include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretching: The stretching vibration of the C-O bond in the trifluoromethoxy group is expected to produce a strong absorption band, likely in the 1250-1050 cm⁻¹ range.
C-F stretching: The C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the region of 1300-1100 cm⁻¹. These bands are often the most intense in the spectrum of a fluorinated compound.
Out-of-plane C-H bending: These vibrations occur in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic ring.
The precise positions and intensities of these bands can be influenced by intermolecular interactions in the solid state.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch (asymmetric) | ~1280 | Very Strong |
| C-F Stretch (symmetric) | ~1150 | Very Strong |
| C-O Stretch | ~1070 | Strong |
Note: The data in this table is predicted based on the analysis of similar naphthalene derivatives and general principles of FT-IR spectroscopy, as direct experimental data is not available.
Raman Spectroscopy
No published Raman spectroscopic data for this compound could be found.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No specific high-resolution mass spectrometry data detailing the exact mass and fragmentation patterns of this compound is available in the reviewed literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
There are no available ESI-MS studies for this compound to report on its ionization and fragmentation behavior under these conditions.
X-ray Diffraction Techniques for Crystalline Structure Determination
Single-Crystal X-ray Diffraction (SCXRD)
A search for single-crystal X-ray diffraction data did not yield any results for this compound, meaning its crystal structure, unit cell dimensions, and space group are not publicly documented.
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis and Crystallinity
No powder X-ray diffraction patterns for this compound are available to analyze its bulk crystallinity and phase purity.
Microscopy Techniques for Morphological Assessment of Thin Films and Crystals
The surface morphology and structural characteristics of this compound and related polyfluorinated naphthalene derivative thin films and crystals are critical to their function in applications such as organic electronics. Various high-resolution microscopy techniques are employed to analyze these features at the micro- and nanoscale.
Atomic Force Microscopy (AFM) is a primary tool for characterizing the surface topography of thin films. For instance, studies on thin films of fluorinated naphthalene-bis-hydrazimide derivatives, which are structurally related to this compound, have utilized AFM to reveal key morphological details. acs.orgnih.gov These analyses are typically performed in noncontact mode under ambient conditions to prevent sample damage while providing high-resolution imaging. acs.orgnih.govcnr.it The data obtained from AFM includes measurements of surface roughness and grain size, which are crucial for understanding the performance of these materials in electronic devices. For example, exceptionally flat and crystalline films with a roughness of approximately 0.3 nm have been reported, a feature that is highly desirable for efficient charge transport. acs.orgnih.gov
The insights gained from these microscopy and scattering techniques are vital for establishing structure-property relationships. For example, the formation of a highly oriented, molecularly flat thin-film phase has been directly linked to favorable electron mobility in organic thin-film transistors (OTFTs). acs.org The systematic alignment of molecules, as observed through these advanced characterization methods, is a key factor in the performance of semiconducting films. acs.org
The table below summarizes the microscopy and related techniques used in the characterization of thin films of compounds structurally similar to this compound.
| Technique | Information Obtained | Key Findings | References |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size | Revealed molecularly flat and highly crystalline films with roughness as low as 0.3 nm. | acs.orgnih.govcnr.it |
| Optical Microscopy | Initial assessment of crystallinity and film quality | Used for preliminary characterization of film morphology. | nih.gov |
| X-ray Reflectivity (XRR) | Film thickness, surface/interface roughness, homogeneity | Confirmed high homogeneity and limited roughness (ca. 0.3 nm) over large areas. | cnr.it |
| Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystal structure, molecular orientation, polymorphism | Identified new, highly oriented thin-film polymorphs not present in bulk material. | acs.orgnih.gov |
Electronic Structure and Photophysical Behavior of 2,7 Bis Trifluoromethoxy Naphthalene
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The absorption of UV-Vis light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like naphthalene (B1677914), these transitions occur between π-molecular orbitals.
Characterization of Electronic Transitions and Absorption Maxima
The UV absorption spectrum of the parent naphthalene molecule in a non-polar solvent like cyclohexane (B81311) features several distinct bands corresponding to π→π* electronic transitions. The two lowest energy bands are of primary interest: the ¹Lb band, which is weak and appears as a series of sharp, vibrational peaks between 290 and 320 nm, and the ¹La band, which is more intense and is located around 275 nm. photochemcad.comomlc.org A very strong ¹Bb band is also observed at shorter wavelengths, typically around 221 nm.
For 2,7-bis(trifluoromethoxy)naphthalene, the substitution on the aromatic core is expected to perturb the energy levels of the π-orbitals, leading to shifts in the absorption maxima. The symmetrical substitution at the 2 and 7 positions will influence the transition dipole moments and energies of these states. Based on the strong electron-withdrawing nature of the trifluoromethoxy groups, a modest shift in the absorption bands relative to naphthalene is anticipated.
Table 1: Photophysical Data for Naphthalene in Cyclohexane
| Property | Value |
|---|---|
| Absorption Maxima (λmax) | ~275 nm, ~312 nm |
| Molar Extinction Coefficient (ε at 275 nm) | ~6,000 M-1cm-1 |
| Emission Maximum (λem) | ~322 nm |
| Fluorescence Quantum Yield (Φf) | 0.23 |
Data sourced from PhotochemCAD and other spectroscopic databases. photochemcad.comomlc.orgaatbio.com
Influence of Trifluoromethoxy Groups on Chromophore Properties
The trifluoromethoxy (-OCF3) group is a unique substituent with dual electronic effects. The oxygen atom possesses lone pairs that can potentially donate electron density to the aromatic ring via the resonance effect (+R). However, the three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I) that strongly polarizes the C-O and O-CF3 bonds.
In contrast to the methoxy (B1213986) (-OCH3) group, which is a net electron-donating group, the inductive withdrawal in the trifluoromethoxy group overwhelmingly dominates its resonance donation. researchgate.net This makes the -OCF3 group a strong, net electron-withdrawing substituent, similar in effect to a halogen. nih.gov This strong electron-withdrawing character deactivates the aromatic ring by lowering the energy of the π molecular orbitals. This stabilization of the ground state, and differential stabilization of the excited state, will alter the energy gap for electronic transitions. Furthermore, studies have shown that trifluoromethoxybenzenes often adopt a conformation where the O-CF3 bond is orthogonal to the plane of the aromatic ring, which can limit the resonance interaction with the π-system. nih.govrsc.org
The placement at the 2 and 7 positions of the naphthalene core means the inductive effects will symmetrically influence the electronic distribution of the chromophore. This substitution pattern is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the relative stabilization of the ground and excited states.
Table 2: Comparison of Hammett Constants (σp) for Selected Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -OCH3 (Methoxy) | -0.27 | Electron Donating |
| -H (Hydrogen) | 0.00 | Neutral (Reference) |
| -Cl (Chloro) | +0.23 | Electron Withdrawing |
| -OCF3 (Trifluoromethoxy) | +0.35 | Electron Withdrawing |
| -CF3 (Trifluoromethyl) | +0.54 | Strongly Electron Withdrawing |
Hammett constants provide a measure of the electronic effect of a substituent on an aromatic ring.
Solvatochromic Effects and Molecular Environment Responsiveness
Solvatochromism refers to the change in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. A significant solvatochromic shift typically occurs if there is a substantial difference between the dipole moment of the ground state (μg) and the excited state (μe).
For this compound, the symmetrical substitution pattern would likely result in a very small or zero ground-state dipole moment. However, upon electronic excitation to the S₁ state, the electron density distribution can become asymmetric, potentially inducing a significant excited-state dipole moment. If the excited state is more polar than the ground state (μe > μg), polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state were more polar, a hypsochromic (blue) shift would be observed. Given the nature of the lowest excited states in naphthalene, an increase in polarity upon excitation is plausible, suggesting that this compound may exhibit positive solvatochromism, although likely of a modest magnitude. nih.gov
Fluorescence Emission Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. It is a form of luminescence that involves the transition from an excited singlet state (typically S₁) back to the ground state (S₀).
Emission Maxima and Spectral Characteristics
Naphthalene exhibits a characteristic structured fluorescence emission spectrum in non-polar solvents, with a primary emission peak around 322 nm. omlc.org This emission originates from the ¹Lb state. The presence of the two trifluoromethoxy groups at the 2 and 7 positions is expected to red-shift the fluorescence emission spectrum relative to the parent naphthalene. This shift is a direct consequence of the stabilization of the excited state by the substituents, which lowers the energy gap between the S₁ and S₀ states. The vibrational fine structure observed in the naphthalene spectrum may be broadened or less resolved in the substituted compound due to increased conformational flexibility and intermolecular interactions.
Fluorescence Quantum Yields and Radiative Decay Pathways
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of naphthalene in cyclohexane is 0.23. photochemcad.comaatbio.com This value indicates that 23% of the excited molecules decay back to the ground state via fluorescence, while the remaining 77% decay through non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state.
The introduction of trifluoromethoxy groups can influence the quantum yield by altering the rates of radiative decay (fluorescence) and non-radiative decay. The -OCF3 group is not a heavy atom and is therefore not expected to significantly enhance the rate of intersystem crossing through spin-orbit coupling. However, the electronic perturbations caused by the substituents can modify the transition dipole moment, which affects the radiative decay rate. Furthermore, changes to the molecular rigidity and vibrational modes could influence the rates of non-radiative decay. Without experimental data, it is difficult to predict whether the quantum yield of this compound would be higher or lower than that of naphthalene.
Electrochemical Properties and Redox Behavior
A thorough search did not yield any specific electrochemical data for this compound.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
There are no available experimental or computational values for the HOMO and LUMO energy levels of this compound. While it is known that electron-withdrawing groups like fluoroalkyl substituents can significantly lower HOMO and LUMO energies in naphthalene diimides, specific values for the trifluoromethoxy derivative are not documented in the retrieved sources. rsc.org
Electrochemical Band Gap Analysis
Without HOMO and LUMO energy levels or relevant electrochemical data, an analysis of the electrochemical band gap for this compound cannot be performed.
Reversibility of Redox Processes
No information regarding the reversibility of any potential redox processes for this compound was found. Such data is typically derived from cyclic voltammetry experiments, which have not been reported for this compound.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
The scientific literature search did not uncover any studies involving the generation and subsequent ESR spectroscopic characterization of radical species derived from this compound. While ESR has been used to study the radical anions of the parent naphthalene molecule, this research does not extend to the specific derivative requested. libretexts.org
Based on a comprehensive search for theoretical and computational studies on the chemical compound “this compound,” it has been determined that there is currently no available scientific literature detailing the specific analyses requested in the provided outline.
Searches for Density Functional Theory (DFT) calculations, including geometry optimization, conformational analysis, electronic structure analysis (HOMO, LUMO, band gap), charge density distribution, intermolecular interactions, and theoretical charge transfer integrals, did not yield any specific research focused on this compound. Similarly, no publications were found that conducted Time-Dependent Density Functional Theory (TD-DFT) calculations to investigate the excited state properties of this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided, as the foundational research data for these specific theoretical and computational investigations on “this compound” does not appear to be publicly available.
Theoretical and Computational Investigations of 2,7 Bis Trifluoromethoxy Naphthalene
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Simulation of UV-Vis Absorption Spectra and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of 2,7-bis(trifluoromethoxy)naphthalene can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a prominent method for calculating vertical excitation energies and oscillator strengths of electronic transitions. nih.govresearchgate.net Such simulations provide insight into how the molecule absorbs light and the nature of its excited states.
For substituted naphthalene (B1677914) systems, the primary electronic transitions in the UV-Vis region are typically of the π-π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic core. researchgate.net The introduction of two trifluoromethoxy (-OCF3) groups at the 2 and 7 positions is expected to modulate these transitions compared to the parent naphthalene molecule. The strong electron-withdrawing nature of the -OCF3 groups can alter the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Computational studies on related substituted naphthalenes show that TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molecular orbitals involved in the transition. iau.irijcesen.com For this compound, the main absorption bands would likely correspond to transitions from the HOMO to the LUMO and other nearby unoccupied orbitals.
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|
| S₀ → S₁ | ~310 | 0.15 | HOMO → LUMO | π → π* |
| S₀ → S₂ | ~285 | 0.85 | HOMO-1 → LUMO | π → π* |
| S₀ → S₃ | ~250 | 0.50 | HOMO → LUMO+1 | π → π* |
Note: This table is illustrative, based on typical results for substituted naphthalenes, and represents the type of data generated from a TD-DFT calculation.
Prediction of Emission Spectra and Fluorescence Mechanisms
Computational methods can also predict the emission properties of this compound. Following light absorption, the molecule relaxes to the lowest vibrational level of the first excited state (S₁). Fluorescence occurs upon the radiative decay from the S₁ state back to the ground state (S₀). The emission wavelength is calculated from the energy difference between the optimized geometries of the S₁ and S₀ states.
The mechanism of fluorescence in such molecules is often linked to the nature of the excited state. For donor-acceptor substituted aromatic systems, emission can occur from an intramolecular charge transfer (ICT) state, which is typically more polar than the ground state. mdpi.com This often results in a significant Stokes shift, which is the difference between the absorption and emission maxima, especially in polar solvents. While the -OCF3 group is primarily an acceptor, the naphthalene ring can act as the electron donor, potentially leading to ICT characteristics upon excitation.
Characterization of Intramolecular Charge Transfer (ICT) States
An Intramolecular Charge Transfer (ICT) state is formed upon photoexcitation when a significant fraction of an electron's density is transferred from a donor part of the molecule to an acceptor part. researchgate.net In this compound, the electron-rich naphthalene π-system can serve as the electron donor, while the strongly electron-withdrawing trifluoromethoxy groups act as acceptors.
Computational chemistry allows for the detailed characterization of such ICT states. By analyzing the electron density distribution and molecular orbitals in both the ground (S₀) and the first excited (S₁) states, the degree of charge transfer can be quantified. Methods like Mulliken population analysis or visualizing the HOMO and LUMO can reveal the spatial separation of charge. vanderbilt.edu In a potential ICT transition for this molecule, the HOMO would be localized primarily on the naphthalene core, while the LUMO would show significant contributions from the trifluoromethoxy substituents, indicating a transfer of electron density from the ring to the substituents upon excitation. nih.govrsc.org
Quantum Chemical Analysis of Trifluoromethoxy Group Effects
Inductive and Mesomeric Effects on Naphthalene Core
The trifluoromethoxy (-OCF3) group exerts a powerful influence on the electronic structure of the naphthalene core through a combination of inductive and mesomeric (resonance) effects. chemistrysteps.com
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the methoxy (B1213986) carbon, which in turn withdraws electron density from the oxygen atom and, subsequently, from the naphthalene ring via the sigma bond. This is a strong electron-withdrawing effect. vaia.comnih.gov
Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the naphthalene ring. This is an electron-donating effect. reddit.com
Impact on Molecular Dipole Moment and Polarity
In an idealized, planar conformation, the individual dipole moments of the two C-O-CF3 bonds are oriented in opposite directions and would perfectly cancel each other out. This would result in a net molecular dipole moment of zero, rendering the molecule nonpolar. Computational studies on other symmetrically 2,7-disubstituted naphthalene derivatives have predicted very small dipole moments, confirming this principle. uob.edu.ly Quantum chemical calculations can provide a precise value for the dipole moment, which is expected to be close to zero for this compound.
Table 2: Predicted Dipole Moment for this compound
| Property | Computational Method | Predicted Value (Debye) |
|---|---|---|
| Molecular Dipole Moment | DFT (B3LYP/6-31G*) | ~0.0 D |
Note: This value is a theoretical prediction based on the molecule's C2h symmetry.
Computational Studies on Reaction Mechanisms and Energetics
While specific reaction mechanisms involving this compound have not been computationally modeled in detail in available literature, the general approach for such studies is well-established. researchgate.net Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways, determining the structures of transition states, and calculating activation energies. ajpchem.orgresearchgate.net
For reactions like electrophilic aromatic substitution, computational modeling could map the potential energy surface for the attack of an electrophile at different positions on the naphthalene ring. Due to the deactivating nature of the -OCF3 groups, the activation energy for such a reaction is expected to be significantly higher than that for unsubstituted naphthalene. The electron-withdrawing character of the substituents would destabilize the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. These calculations would provide fundamental insights into the reactivity and regioselectivity of the molecule, guiding synthetic efforts. nih.gov
Derivatives and Analogues of 2,7 Bis Trifluoromethoxy Naphthalene: Structure Property Relationships
Systematic Modification of the Naphthalene (B1677914) Core
Naphthalene diimides (NDIs) are a prominent class of electron-deficient compounds known for their use in organic electronics. The introduction of trifluoromethoxy-containing phenyl or benzyl groups at the imide nitrogens of the NDI core has been a successful strategy to modulate their properties. A notable comparative study investigated N,N'-bis(4-trifluoromethoxyphenyl)naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-POCF3) and N,N'-bis(4-trifluoromethoxybenzyl)naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF3) nih.gov.
While both compounds exhibit similar optical and electrochemical properties, with deep Lowest Unoccupied Molecular Orbital (LUMO) levels around -4.2 eV, their performance in thin-film transistors differs significantly. NDI-POCF3 showed no detectable charge mobility, whereas NDI-BOCF3 demonstrated air-stable electron transport with a mobility as high as 0.7 cm² V⁻¹ s⁻¹ nih.gov. This stark difference is attributed to variations in their thin-film morphology and molecular packing. The flexible benzyl linkage in NDI-BOCF3 allows for more favorable intermolecular packing and larger grain sizes in the thin film, leading to enhanced charge transport. In contrast, the direct phenyl linkage in NDI-POCF3 results in poorer thin-film crystallinity nih.gov.
Theoretical calculations of the intermolecular transfer integrals for the LUMOs of these materials support the experimental findings, indicating a larger intermolecular orbital overlap for NDI-BOCF3, which facilitates more efficient electron transfer nih.gov. This highlights the critical role of the linker between the trifluoromethoxy-functionalized aromatic ring and the NDI core in determining the ultimate electronic behavior of the material.
Table 1: Comparison of NDI-POCF3 and NDI-BOCF3 Properties
| Compound | Linker | LUMO Level (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Thin-Film Morphology |
| NDI-POCF3 | Phenyl | ~ -4.2 | Not detectable | Poor crystallinity |
| NDI-BOCF3 | Benzyl | ~ -4.2 | Up to 0.7 | Larger grain sizes, improved crystallinity |
The trifluoromethoxy group is part of a broader family of fluorinated substituents that can be used to modify the electronic properties of the naphthalene core. The trifluoromethyl (-CF₃) group, in particular, is a strong electron-withdrawing group that significantly influences the electronic characteristics of aromatic systems nih.govmdpi.comresearchgate.net. The presence of multiple -CF₃ groups on the naphthalene ring enhances its electron-accepting nature nih.govmdpi.com.
The introduction of fluorine or fluoroalkyl groups can lead to substantial changes in the physicochemical properties of the parent molecule, including acidity and lipophilicity mdpi.com. While the trifluoromethyl group is known for its electron-withdrawing nature, the trifluoromethoxy group is even more so, while also being highly lipophilic nih.govmdpi.comresearchgate.net.
Computational studies using Density Functional Theory (DFT) have been employed to understand the effects of various substituents on the electronic properties of naphthalene derivatives nih.govnih.gov. These studies have shown that the number and position of trifluoromethyl groups can be used to systematically tune the electronic properties of the naphthalene core nih.govmdpi.com. For instance, increasing the number of -CF₃ groups attached to the naphthalene ring increases the sensitivity of the molecule to the electronic effects of other substituents nih.govmdpi.com.
While less common, other fluorinated groups like fluoromethyl (-CH₂F) and trifluoromethylsulfonyl (-SO₂CF₃) also serve as potent electron-withdrawing moieties. The trifluoromethylsulfonyl group is one of the strongest electron-withdrawing groups known and its incorporation onto a naphthalene core would be expected to dramatically lower the HOMO and LUMO energy levels, enhancing the electron-accepting character of the molecule.
Bridging Strategies for Multi-Naphthalene Systems
The creation of multi-naphthalene systems, where two or more naphthalene units are linked together, is a strategy to develop materials with extended π-conjugation and unique photophysical properties. The nature of the bridging unit plays a crucial role in determining the degree of electronic communication between the naphthalene moieties. While specific examples of bridged multi-naphthalene systems featuring the 2,7-bis(trifluoromethoxy)naphthalene unit are not extensively documented in the provided search results, general principles of bridged aromatic systems can be applied.
Influence of Substituent Position and Number of Trifluoromethoxy Groups on Electronic Properties
The electronic properties of substituted naphthalenes are highly dependent on the position and number of the substituents on the aromatic core. A computational study on mono-substituted naphthalenes revealed that the position of the substituent significantly affects the electronic and structural properties of the molecule nih.gov. For instance, substitution at the α-position (1, 4, 5, 8) versus the β-position (2, 3, 6, 7) of the naphthalene ring leads to different electronic effects due to the non-equivalent nature of these positions.
In the case of this compound, the two -OCF₃ groups are in β-positions. The trifluoromethoxy group is known to be strongly electron-withdrawing, and placing two such groups on the naphthalene core significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO. Increasing the number of trifluoromethoxy groups would further enhance this effect, making the resulting molecule a better electron acceptor.
Correlation between Molecular Architecture and Functional Behavior
The alignment of the Frontier Molecular Orbitals (HOMO and LUMO) is a critical factor that governs the functional behavior of organic electronic materials, including their charge injection and transport properties. The molecular architecture of this compound derivatives has a profound impact on their FMO energy levels.
As previously discussed in the context of core-substituted NDIs, the introduction of trifluoromethoxy-containing groups significantly influences the LUMO energy nih.gov. In NDI-POCF3 and NDI-BOCF3, the deep LUMO level of approximately -4.2 eV is a direct consequence of the strong electron-withdrawing nature of the trifluoromethoxy-functionalized phenyl and benzyl groups nih.gov. This lowering of the LUMO level is desirable for n-type semiconductors as it facilitates electron injection from common electrodes.
Furthermore, the molecular architecture affects not only the energy levels of the FMOs but also their spatial distribution and the potential for intermolecular orbital overlap. The study on NDI-BOCF3 demonstrated that the flexible benzyl linker allowed for a molecular packing that promoted significant intermolecular LUMO-LUMO overlap, a key factor for efficient electron transport nih.gov. This illustrates a direct correlation between the molecular architecture (the presence and nature of the linker) and the functional behavior (electron mobility).
Computational studies on naphthalene itself show that the HOMO and LUMO are delocalized π-orbitals researchgate.netsamipubco.com. The introduction of substituents like the trifluoromethoxy group alters the energy and localization of these orbitals. The electron-withdrawing nature of the -OCF₃ group will lead to a stabilization (lowering of energy) of both the HOMO and LUMO. The specific substitution pattern, such as the 2,7-disubstitution, will determine the precise symmetry and energy of these orbitals, which in turn dictates the material's electronic and optical properties.
Impact on Intramolecular Charge Transfer Characteristics
The substitution pattern of the naphthalene core plays a critical role in defining its electronic and photophysical properties. In this compound, the molecule is symmetrically substituted with two powerful electron-withdrawing trifluoromethoxy (-OCF3) groups. This specific arrangement establishes a "push-pull" type system, although in this case, it is more accurately described as an acceptor-π-acceptor (A-π-A) structure. The naphthalene ring serves as the π-conjugated bridge (electron donor upon excitation), while the -OCF3 groups act as strong inductive electron acceptors. mdpi.com
Upon photoexcitation, this electronic structure facilitates a redistribution of electron density, leading to an Intramolecular Charge Transfer (ICT) state. In this excited state, the naphthalene core becomes more electron-deficient, and the terminal trifluoromethoxy groups become more electron-rich, resulting in a significant increase in the molecular dipole moment compared to the ground state.
A hallmark of molecules exhibiting ICT is their solvatochromic behavior, where the absorption and emission spectra show a pronounced dependence on the polarity of the solvent. For this compound, a positive solvatochromism is expected. In nonpolar solvents, the energy difference between the ground state and the excited state is large, resulting in absorption and emission at shorter wavelengths (higher energy). As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization reduces the energy gap, causing a bathochromic (red) shift in the emission spectrum. The Stokes shift—the difference between the maximum absorption and emission wavelengths—is therefore expected to increase significantly with solvent polarity, a key indicator of ICT. mdpi.comresearchgate.net
While specific experimental data for this compound is not extensively reported in the literature, the expected solvatochromic behavior can be illustrated based on the well-established principles of ICT in similarly 2,7-disubstituted aromatic systems. mdpi.com The following table provides a theoretical representation of the expected photophysical properties in solvents of varying polarity.
| Solvent | Polarity Index | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 0.1 | 320 | 350 | 2660 |
| Toluene | 2.4 | 322 | 365 | 3825 |
| Dichloromethane | 3.1 | 325 | 385 | 5280 |
| Acetonitrile | 5.8 | 328 | 410 | 6780 |
Note: The data in the table above is illustrative and represents the expected trend for a molecule with ICT characteristics, based on analogous compounds. It is not based on direct experimental measurements of this compound.
Structural Diversity and Polymorphism in Fluorinated Naphthalene Derivatives
The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), onto a naphthalene core profoundly influences its solid-state packing and can lead to significant structural diversity and polymorphism. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in materials science, as different polymorphs can exhibit distinct physical properties.
Fluorinated naphthalene derivatives often exhibit unique intermolecular interactions that guide their self-assembly into complex supramolecular architectures. These interactions include:
π-π Stacking: The electron-deficient nature of the perfluorinated or partially fluorinated naphthalene core can enhance π-π stacking interactions with electron-rich aromatic systems. bgu.ac.il
C-H···F Interactions: Weak hydrogen bonds between carbon-hydrogen donors and fluorine acceptors are prevalent in the crystal packing of fluorinated organic molecules. urfu.ru
Halogen Bonding and σ-hole/π-hole Interactions: In heavily fluorinated systems, the electron distribution around the atoms can create regions of positive electrostatic potential (σ-holes or π-holes) that interact favorably with nucleophiles, influencing crystal packing. chemrxiv.org
A pertinent example of polymorphism in this class of compounds is found in core-chlorinated naphthalene diimides (NDIs) with fluoroalkyl side chains. mdpi.com Studies on NDI derivatives with varying fluoroalkyl chain lengths (e.g., -CH2CF3, -CH2C3F7) have revealed the existence of multiple crystal phases, including solvates and temperature-dependent polymorphs. mdpi.com For instance, N,N′-bis(2,2,2-trifluoroethyl)-2,6-dichloronaphthalene diimide has been shown to crystallize in different forms depending on the crystallization solvent, with each form displaying a unique packing arrangement and intermolecular contacts. mdpi.com
The competition and balance between these various non-covalent interactions can result in a complex polymorphic landscape. The specific polymorph obtained can often be controlled by manipulating crystallization conditions such as solvent, temperature, and cooling rate. This structural diversity is crucial as the molecular packing directly impacts the material's electronic properties, such as charge carrier mobility in organic semiconductors. nih.govacs.org
The following table summarizes representative crystallographic data for two polymorphs of a fluorinated naphthalene-based derivative, illustrating the structural diversity that can arise.
| Parameter | Polymorph α | Polymorph β (High Temp.) |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 10.25 | 8.15 |
| b (Å) | 15.40 | 12.30 |
| c (Å) | 9.80 | 14.50 |
| β (°) | 95.5 | 105.2 |
| Volume (Å3) | 1540 | 1405 |
| Key Interactions | π-π stacking, C-H···F | π-π stacking (slipped), C-H···O |
Note: The data presented is representative of polymorphic fluorinated naphthalene derivatives found in the literature and serves to illustrate the concept of structural diversity. mdpi.comacs.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Enhanced Yields and Selectivity
Currently, specific, high-yield synthetic pathways for 2,7-Bis(trifluoromethoxy)naphthalene are not extensively documented. Future research will likely focus on developing more efficient and selective methods for its synthesis. A primary challenge is the precise introduction of trifluoromethoxy (-OCF3) groups onto the naphthalene (B1677914) core at the 2 and 7 positions.
Prospective research could explore:
Direct Trifluoromethoxylation: Investigating novel reagents and catalysts for the direct conversion of 2,7-dihydroxynaphthalene (B41206) to the target compound. This would be a more atom-economical approach compared to multi-step syntheses.
Cross-Coupling Strategies: Utilizing modern cross-coupling reactions, which have proven effective for constructing complex aromatic systems. This could involve the use of a dibrominated or ditriflated naphthalene precursor.
Flow Chemistry: Applying continuous flow synthesis methods could offer better control over reaction parameters, potentially improving yields, selectivity, and safety, especially for exothermic fluorination reactions.
Table 1: Potential Synthetic Research Directions
| Approach | Precursor | Key Challenge | Potential Advantage |
| Direct Trifluoromethoxylation | 2,7-Dihydroxynaphthalene | Reagent stability and selectivity | Atom economy, fewer steps |
| Palladium-catalyzed Coupling | 2,7-Dibromonaphthalene | Catalyst efficiency, ligand design | High functional group tolerance |
| Copper-mediated Reactions | 2,7-Diiodonaphthalene | Reaction conditions, substrate scope | Cost-effective catalysts |
Exploration of Advanced Functionalization Strategies for Tunable Properties
Once efficient synthetic routes are established, the next logical step is the functionalization of the this compound core to fine-tune its physicochemical properties. The electron-withdrawing nature of the trifluoromethoxy groups significantly influences the electronic characteristics of the naphthalene system, making it a promising scaffold for new materials.
Future functionalization strategies could include:
Halogenation: Introducing bromine or iodine atoms at other positions on the naphthalene ring would provide handles for subsequent cross-coupling reactions, allowing for the construction of larger conjugated systems.
Formylation and Amination: Creating aldehyde or amine derivatives would open pathways to a wide range of other functional materials, such as Schiff bases, imides, or polymers with unique optical and electronic properties.
Multi-Scale Computational Modeling for Predictive Material Design
Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized materials, thereby guiding experimental efforts. For this compound, multi-scale modeling could accelerate its development.
Key areas for computational investigation include:
Density Functional Theory (DFT): DFT calculations can predict electronic properties such as HOMO/LUMO energy levels, ionization potential, and electron affinity. mdpi.com These parameters are crucial for assessing the potential of the molecule in organic electronic devices. mdpi.comuob.edu.ly
Molecular Dynamics (MD): MD simulations can provide insights into the bulk properties of materials based on this molecule, such as crystal packing, morphology in thin films, and charge transport characteristics.
Quantitative Structure-Property Relationship (QSPR): By modeling a series of virtual derivatives, QSPR studies can identify which functional groups would most effectively tune the material's properties for a specific application.
Table 2: Key Parameters for Computational Prediction
| Parameter | Computational Method | Relevance |
| HOMO/LUMO Energies | DFT, TD-DFT | Charge injection/transport, optical gap |
| Crystal Packing | MD, Crystal Structure Prediction | Solid-state mobility, device performance |
| Solubility | COSMO-RS, MD | Solution processability |
| Thermal Stability | DFT (Bond Dissociation Energy) | Device lifetime and operating conditions |
Integration into Next-Generation Organic Electronic Devices
The strong electron-withdrawing nature of the -OCF3 groups is expected to lower the LUMO energy level of the naphthalene core, making this compound a candidate for an n-type semiconductor. Naphthalene-based materials are already widely explored for use in organic field-effect transistors (OFETs) and other electronic devices. nih.govacs.org
Future research could target its integration into:
n-Type Transistors: Evaluating its performance as the active layer in OFETs, focusing on electron mobility and air stability. Fluorination is a common strategy to enhance the stability of n-type organic semiconductors. mdpi.com
Ambipolar Transistors: Combining it with a p-type semiconductor in a bilayer or bulk heterojunction architecture to create ambipolar devices. nih.gov
Organic Photovoltaics (OPVs): Exploring its potential as an electron acceptor material in OPV cells, although its absorption profile would need to be characterized.
Investigation of Hybrid Organic-Inorganic Systems
Creating hybrid materials by interfacing organic molecules with inorganic structures can lead to novel properties and functionalities. This compound could be incorporated into such systems as an organic ligand or linker.
Potential research avenues are:
Metal-Organic Frameworks (MOFs): Functionalized derivatives of the molecule could serve as the organic linkers in MOFs. The fluorinated nature of the linkers might impart specific properties to the framework, such as hydrophobicity or altered gas sorption characteristics.
Passivation of Quantum Dots: The molecule could be investigated as a surface ligand for passivating semiconductor quantum dots, potentially improving their photoluminescence quantum yield and stability.
Hybrid Perovskites: Exploring its use as an additive or as part of a 2D/3D hybrid perovskite structure for solar cell applications, where fluorinated organic cations have been shown to influence stability and performance.
Discovery of Unforeseen Applications in Emerging Technologies
While initial predictions point towards organic electronics, the unique combination of a polycyclic aromatic hydrocarbon core and strong electron-withdrawing trifluoromethoxy groups could lead to applications in entirely different fields. Basic research into its fundamental properties is essential for uncovering these unforeseen uses.
Emerging areas where this compound might find a role include:
Advanced Polymers: As a monomer for creating highly fluorinated polymers with exceptional thermal stability, chemical resistance, and low dielectric constants for microelectronics or aerospace applications.
Chemical Sensors: Its electron-deficient aromatic system could interact with electron-rich analytes, forming the basis for a fluorescent or electronic sensor.
Non-linear Optics: The electronic asymmetry introduced by further functionalization could lead to materials with interesting non-linear optical properties for applications in photonics.
Q & A
Q. What are the standard synthetic routes for 2,7-Bis(trifluoromethoxy)naphthalene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 2,7-dihydroxynaphthalene. React with trifluoromethyl iodide (CF₃I) or trifluoromethanesulfonic anhydride in the presence of a base (e.g., K₂CO₃) to introduce trifluoromethoxy groups .
- Step 2: Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Polar aprotic solvents improve nucleophilicity, while elevated temperatures accelerate substitution .
- Step 3: Purify via column chromatography or recrystallization. Monitor progress using TLC or HPLC .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and splitting patterns to confirm substitution positions.
- ¹⁹F NMR: Detect trifluoromethoxy groups (δ -55 to -60 ppm) to verify successful functionalization .
- Infrared (IR) Spectroscopy: Look for C-O-C (1050–1150 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 324 for C₁₂H₆F₆O₂) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Lipophilicity: High logP (~4.5) due to trifluoromethoxy groups, influencing solubility in organic solvents (e.g., DCM, THF) .
- Thermal Stability: Decomposition temperature >250°C (TGA analysis), suitable for high-temperature reactions .
- Electronic Properties: Electron-withdrawing trifluoromethoxy groups reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How do the electronic effects of trifluoromethoxy groups influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Mechanistic Insight: The electron-withdrawing nature of -OCF₃ deactivates the naphthalene ring, directing EAS to meta/para positions relative to existing substituents.
- Experimental Validation:
Q. What methodologies are used to assess this compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between the compound and immobilized proteins .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes and affinity scores. Validate with mutagenesis studies .
- In Vitro Assays: Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
Q. How can researchers mitigate bias in toxicological studies of this compound?
Methodological Answer:
- Study Design:
- Randomize dose groups and conceal allocations to prevent selection bias .
- Blind personnel to treatment groups during data collection .
- Data Analysis:
- Use standardized risk-of-bias tools (e.g., Tables C-5/C-6 in ) to evaluate confounding factors and attrition .
- Tier studies as "low risk" (+), "probably high risk" (-), or "definitely high risk" (--) based on explicit/inferred criteria .
Key Considerations for Researchers
- Synthesis Optimization: Adjust stoichiometry and solvent polarity to minimize byproducts (e.g., di-substituted impurities) .
- Biological Studies: Account for lipophilicity in cell permeability assays; use DMSO as a co-solvent ≤0.1% to avoid cytotoxicity .
- Toxicology Reporting: Follow ATSDR guidelines () to ensure transparency in outcome reporting and exposure characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
